molecular formula C9H14N2O B13323414 (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol

Cat. No.: B13323414
M. Wt: 166.22 g/mol
InChI Key: MGOSOTUTCHSQSR-UHFFFAOYSA-N
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Description

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a heterocyclic compound with a molecular formula of C9H14N2O. This compound belongs to the indazole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclohexanone with hydrazine hydrate, followed by reduction and subsequent functionalization to introduce the methanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized indazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown potential as an anti-inflammatory and antimicrobial agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anticancer and antiviral activities. Research is ongoing to understand its mechanism of action and optimize its efficacy .

Industry

Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol
  • 2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-amine dihydrochloride
  • 2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids

Uniqueness

Compared to similar compounds, (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol stands out due to its specific functional group (methanol) and its unique reactivity profile.

Biological Activity

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanol is a derivative of the indazole family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields, including oncology and infectious diseases. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name (2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanol
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
InChI Key MAANHVTZLCGSLR-UHFFFAOYSA-N

Indazole derivatives exhibit their biological effects through various mechanisms:

  • Target Interaction : These compounds have been reported to interact with several biological targets, including:
    • Cyclooxygenase-2 (COX-2)
    • Chk1 and Chk2 kinases
    • Human serum/glucocorticoid-regulated kinase (SGK) .
  • Biochemical Pathways : The modulation of these targets influences pathways related to:
    • Inflammation
    • Cell cycle regulation
    • Cell volume regulation .
  • Cellular Effects : The compound has shown significant influence on cellular signaling pathways, particularly those involved in inflammation and cell proliferation .

Biological Activities

The biological activities of this compound include:

  • Anti-inflammatory Activity : Inhibition of COX-2 suggests potential use in treating inflammatory conditions.
  • Antimicrobial Activity : Exhibits growth inhibition against various pathogens including protozoa and fungi .
  • Anticancer Properties : Potential for inhibiting tumor growth through modulation of cell cycle regulators .
  • Antiprotozoal Activity : Demonstrated efficacy against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis with IC50 values lower than 1 µM for some derivatives .

Case Studies and Research Findings

Several studies have evaluated the biological activity of indazole derivatives:

  • Antimicrobial Evaluation : A study demonstrated that certain 2H-indazole derivatives exhibited significant antimicrobial activity against Candida albicans and Candida glabrata, with some compounds outperforming standard treatments like metronidazole .
  • Inhibition Studies : Compounds derived from the indazole scaffold showed selective inhibition of COX-2 at concentrations around 10 µM, indicating their potential as anti-inflammatory agents .
  • Structure-Activity Relationship (SAR) : Research indicates that specific substitutions on the indazole ring enhance biological activity. For instance, electron-withdrawing groups at the 2-position were found to increase antiprotozoal efficacy significantly .

Table 1: Biological Activity Summary

Activity Type Target Pathogen/Enzyme IC50/Effectiveness
AntimicrobialCandida albicansIC50 < 10 µM
AntimicrobialGiardia intestinalisIC50 < 0.740 µM
Anti-inflammatoryCOX-2Inhibition at 10 µM
AntiprotozoalEntamoeba histolyticaIC50 < 1 µM

Properties

IUPAC Name

(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11-9(6-12)7-4-2-3-5-8(7)10-11/h12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOSOTUTCHSQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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